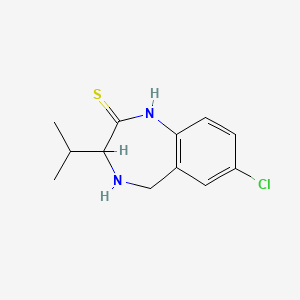
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by the presence of a chlorine atom at the 7th position, an isopropyl group at the 3rd position, and a thione group at the 2nd position of the benzodiazepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione typically involves the following steps:
Formation of the Benzodiazepine Ring: The initial step involves the formation of the benzodiazepine ring through a cyclization reaction.
Introduction of the Thione Group: The thione group can be introduced by treating the intermediate with a sulfurizing agent, such as Lawesson’s reagent or phosphorus pentasulfide, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow synthesis allows for better control over reaction conditions and can be easily scaled up for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione can undergo various types of chemical reactions, including:
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Azides, nitriles, amines.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and sedative effects.
Uniqueness
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential pharmacological properties compared to other benzodiazepines . The isopropyl group at the 3rd position also contributes to its unique pharmacokinetic profile .
Eigenschaften
CAS-Nummer |
258850-01-0 |
|---|---|
Molekularformel |
C12H15ClN2S |
Molekulargewicht |
254.78 g/mol |
IUPAC-Name |
7-chloro-3-propan-2-yl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione |
InChI |
InChI=1S/C12H15ClN2S/c1-7(2)11-12(16)15-10-4-3-9(13)5-8(10)6-14-11/h3-5,7,11,14H,6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
DBERKLIXSOACGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(=S)NC2=C(CN1)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


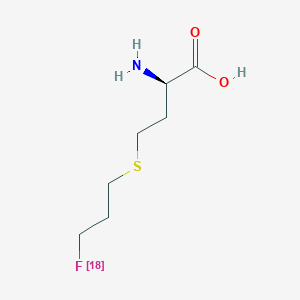
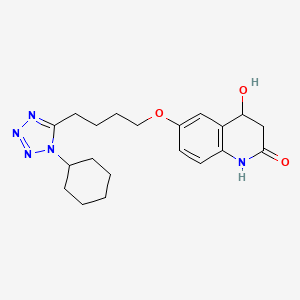
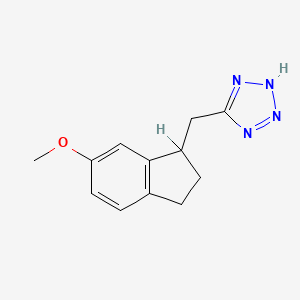
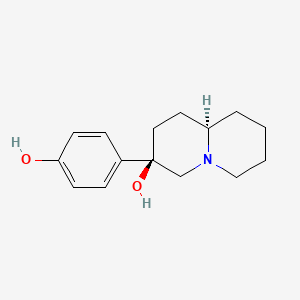
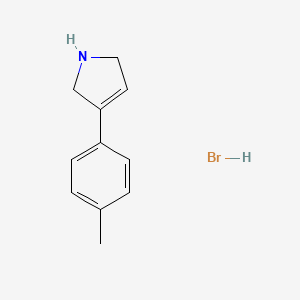
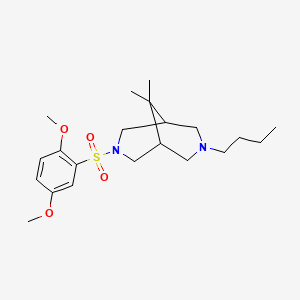
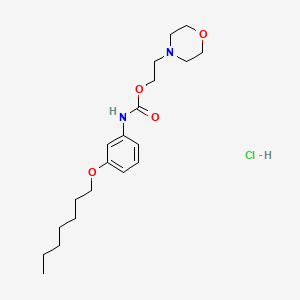
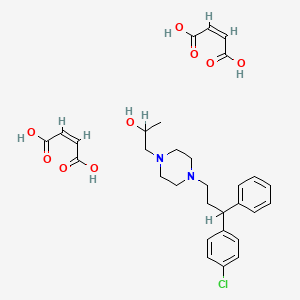
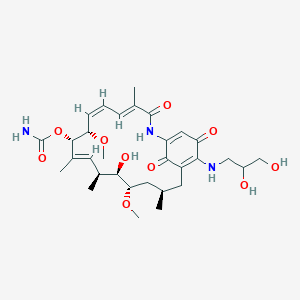
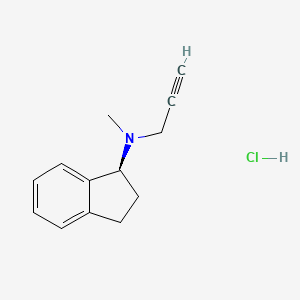

![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)

